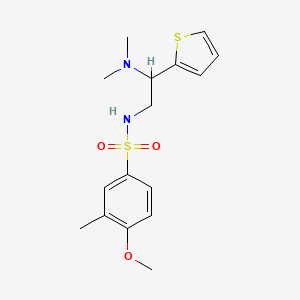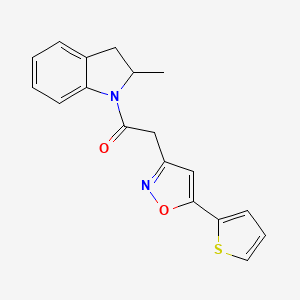
7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as AMPPD, is a purine derivative that has been widely used in scientific research for various applications. This compound is a highly sensitive substrate for alkaline phosphatase, which makes it useful in a variety of assays. In
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Affinity and Psychotropic Potential
Research has highlighted the design of a new series of derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, demonstrating potential affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds show promise for psychotropic activity, particularly in exhibiting antidepressant-like and anxiolytic-like effects in mouse models. One compound, identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, displayed significant antidepressant-like effects and exerted anxiolytic-like activity, suggesting a promising avenue for designing new serotonin receptor ligands with psychotropic properties (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another study focused on derivatives with carboxylic, ester, or amide moieties attached to the 7-alkyl-1,3-dimethyl-2,6-dioxo-purin-7-yl framework. These compounds were evaluated for their analgesic activity in vivo, showing significant effects in models such as the writhing syndrome and formalin tests. The findings indicate that some of these derivatives possess substantial analgesic and anti-inflammatory potential, outperforming reference drugs in certain tests and highlighting their relevance as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Anxiolytic, But Not Antidepressant, Activity
Research into 7-arylpiperazinylbutyl-8-morpholinyl-purine-2,6-dione analogs revealed specific modifications to the phenylpiperazine structure, influencing affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Pharmacological evaluation in mouse models identified specific compounds with anxiolytic, but not antidepressant, activity. This distinction underscores the nuanced effects that structural changes can have on the therapeutic potential of these compounds, providing insight into the design of targeted anxiolytic treatments without antidepressant effects (Jastrzębska-Więsek et al., 2011).
Structural and Activity Relationship Studies
Further studies on the structural optimization and structure-activity relationships of these compounds, especially those targeting EGFR-activating and resistance mutations, shed light on the potential of purine derivatives as reversible kinase inhibitors. Such research not only contributes to understanding the molecular underpinnings of their activity but also highlights the therapeutic potential in targeting specific cellular pathways involved in disease processes, particularly in cancer (Yang et al., 2012).
Eigenschaften
IUPAC Name |
3-methyl-8-(4-phenylpiperazin-1-yl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-3-9-25-15-16(22(2)19(27)21-17(15)26)20-18(25)24-12-10-23(11-13-24)14-7-5-4-6-8-14/h3-8H,1,9-13H2,2H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEOWWLXLINLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B2975558.png)






![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2975571.png)
![3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B2975572.png)
![3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2975573.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one](/img/structure/B2975574.png)
![1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2975577.png)